molecular formula C12H6ClF5N4 B5776030 2,3,4,5,6-pentafluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

2,3,4,5,6-pentafluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

Cat. No. B5776030
M. Wt: 336.65 g/mol
InChI Key: FCPBAZGRSDIGIQ-QBROUFQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5,6-pentafluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as PFB-Cl-PMH, is a chemical compound that has been widely used in scientific research over the years. This compound is a potent inhibitor of the enzyme ribonucleotide reductase, which is essential for DNA synthesis. In

Mechanism of Action

2,3,4,5,6-pentafluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone inhibits ribonucleotide reductase by binding to the enzyme's active site and preventing the conversion of ribonucleotides to deoxyribonucleotides. This inhibition leads to a decrease in the amount of deoxyribonucleotides available for DNA synthesis, which ultimately leads to cell death.
Biochemical and Physiological Effects:
2,3,4,5,6-pentafluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have potent antitumor activity in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, 2,3,4,5,6-pentafluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3,4,5,6-pentafluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its potency as an inhibitor of ribonucleotide reductase. This makes it a valuable tool for studying the role of this enzyme in DNA replication and repair. However, one limitation of using 2,3,4,5,6-pentafluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its toxicity. It can be toxic to both cancer and normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,3,4,5,6-pentafluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of research could be to develop more specific inhibitors of ribonucleotide reductase that are less toxic to normal cells. Another area of research could be to study the use of 2,3,4,5,6-pentafluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, 2,3,4,5,6-pentafluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone could be used to study the role of ribonucleotide reductase in other biological processes, such as DNA damage response and cell cycle regulation.

Synthesis Methods

The synthesis of 2,3,4,5,6-pentafluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves a two-step process. First, 2,3,4,5,6-pentafluorobenzaldehyde is reacted with hydrazine hydrate to form 2,3,4,5,6-pentafluorobenzaldehyde hydrazone. This intermediate product is then reacted with 6-chloro-2-methyl-4-pyrimidinylamine to form 2,3,4,5,6-pentafluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone.

Scientific Research Applications

2,3,4,5,6-pentafluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been used extensively in scientific research as a potent inhibitor of ribonucleotide reductase. This enzyme is essential for DNA synthesis, and its inhibition can lead to cell death. 2,3,4,5,6-pentafluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been used to study the role of ribonucleotide reductase in DNA replication and repair.

properties

IUPAC Name

6-chloro-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF5N4/c1-4-20-6(13)2-7(21-4)22-19-3-5-8(14)10(16)12(18)11(17)9(5)15/h2-3H,1H3,(H,20,21,22)/b19-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPBAZGRSDIGIQ-QBROUFQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NN=CC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)Cl)N/N=C/C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF5N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine

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